N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide
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Overview
Description
N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide is a chemical compound with the molecular formula C12H18N4O and a molecular weight of 234.3 g/mol It is a derivative of nicotinamide, featuring a piperazine ring substituted at the 2-position of the nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with N,N-dimethylpiperazine under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of the nicotinamide moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted piperazine derivatives with different functional groups.
Scientific Research Applications
N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- N,N-Dimethyl-2-(piperazin-1-yl)benzamide
- N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine dihydrochloride
Comparison: N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide is unique due to its specific substitution pattern on the nicotinamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
N,N-dimethyl-2-piperazin-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-15(2)12(17)10-4-3-5-14-11(10)16-8-6-13-7-9-16/h3-5,13H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGJQGZFCGTJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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